molecular formula C27H34N2O7 B010654 Moexipril CAS No. 103775-10-6

Moexipril

Cat. No.: B010654
CAS No.: 103775-10-6
M. Wt: 498.6 g/mol
InChI Key: UWWDHYUMIORJTA-HSQYWUDLSA-N
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Description

Moexipril is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor. It is primarily used to treat hypertension (high blood pressure) and congestive heart failure. This compound is a prodrug, meaning it is metabolized in the body to produce its active form, moexiprilat .

Scientific Research Applications

Moexipril has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of angiotensin-converting enzyme inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research also explores its potential benefits in preventing cardiovascular events and protecting renal function.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Moexipril is a competitive inhibitor of ACE. It prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in lower levels of angiotensin II, causing an increase in plasma renin activity and a reduction in aldosterone secretion .

Safety and Hazards

Moexipril is considered toxic and should only be handled by trained personnel . It can cause moderate to severe irritation to the skin and eyes . Side effects may include dizziness, lightheadedness, tiredness, and dry cough . Serious side effects can include symptoms of high potassium blood level, fainting, kidney problems, and liver problems .

Future Directions

Moexipril continues to be used in the treatment of high blood pressure. It’s important for patients to take the medication regularly to get the most benefit from it . Future research may focus on further understanding its interactions with other substances and its long-term effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moexipril involves several steps, starting from readily available starting materials. The key steps include the formation of the isoquinoline ring system and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Moexipril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Comparison

Moexipril is unique among angiotensin-converting enzyme inhibitors due to its specific chemical structure, which influences its pharmacokinetic properties. Compared to other similar compounds, this compound has a relatively short half-life but is effective in reducing blood pressure and providing cardioprotective effects. Its prodrug nature allows for improved bioavailability and targeted delivery of the active form, moexiprilat .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDHYUMIORJTA-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023330
Record name Moexipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L
Record name Moexipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00691
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Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity. ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. Angiotensin II is a potent peripheral vasoconstrictor that also stimulates aldosterone secretion by the adrenal cortex and provides negative feedback on renin secretion. ACE is identical to kininase II, an enzyme that degrades bradykinin, an endothelium-dependent vasodilator. Moexiprilat is about 1000 times as potent as moexipril in inhibiting ACE and kininase II. Inhibition of ACE results in decreased angiotensin II formation, leading to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion. The latter results in diuresis and natriuresis and a small increase in serum potassium concentration (mean increases of about 0.25 mEq/L were seen when moexipril was used alone). Whether increased levels of bradykinin, a potent vasodepressor peptide, play a role in the therapeutic effects of moexipril remains to be elucidated. Although the principal mechanism of moexipril in blood pressure reduction is believed to be through the renin-angiotensin-aldosterone system, ACE inhibitors have some effect on blood pressure even in apparent low-renin hypertension.
Record name Moexipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00691
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CAS No.

103775-10-6, 109715-88-0
Record name Moexipril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103775-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril [INN:BAN]
Source ChemIDplus
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Record name CI-925
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moexipril
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRIL
Source FDA Global Substance Registration System (GSRS)
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Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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